(S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate
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Overview
Description
(S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route may start with the preparation of the amino acid derivative, followed by the introduction of the diethoxyethyl and phenethyl groups through nucleophilic substitution reactions. The final step often involves esterification to obtain the methyl ester form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate: The enantiomer of the compound, which may have different biological activities.
Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate: The racemic mixture containing both enantiomers.
Ethyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate: A similar compound with an ethyl ester group instead of a methyl ester.
Uniqueness
(S)-Methyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions
Properties
IUPAC Name |
methyl (3S)-3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5/c1-4-25-18(26-5-2)14-21(12-11-15-9-7-6-8-10-15)19(23)16(20)13-17(22)24-3/h6-10,16,18H,4-5,11-14,20H2,1-3H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXVRLUEJEYRM-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC(=O)OC)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)[C@H](CC(=O)OC)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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